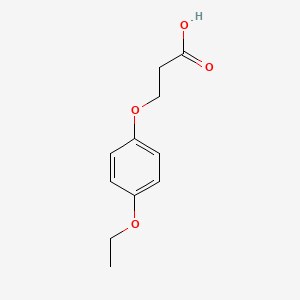![molecular formula C19H16N4O4S B2485992 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide CAS No. 893981-31-2](/img/structure/B2485992.png)
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MPSPN and has been studied for its potential application in the field of medicinal chemistry. MPSPN is a sulfonamide derivative that has shown promising results in various biological assays, making it a potential candidate for drug development.
Applications De Recherche Scientifique
Research Applications of Pyridazinone Compounds
Selective COX-2 Inhibition
Pyridazinone compounds, such as ABT-963, demonstrate potent and selective inhibition of cyclooxygenase-2 (COX-2), showing promise in the treatment of pain and inflammation associated with arthritis. This class of compounds, including variants like ABT-963, offers significant anti-inflammatory potency, improved aqueous solubility, and gastric safety compared to other COX inhibitors, making them relevant for research into arthritis and possibly other inflammation-related conditions (Asif, 2016).
Potential Applications Based on Related Compounds
Antioxidant Activity
Studies on various tests to determine antioxidant activity, such as the ORAC, HORAC, TRAP, and TOSC tests, are vital in understanding the antioxidative potential of compounds. Research into these areas could provide insights into how pyridazinone derivatives might be studied for their antioxidative properties, contributing to food engineering, medicine, and pharmacy fields (Munteanu & Apetrei, 2021).
Environmental and Food Analysis
The use of antibodies in developing assays for detecting various environmental and food contaminants showcases the potential for pyridazinone compounds to be explored in creating sensitive and specific assays for environmental and food safety applications (Fránek & Hruška, 2018).
Advanced Oxidation Processes
The degradation of certain compounds in environmental matrices through advanced oxidation processes (AOPs) highlights a research avenue for studying the breakdown and removal efficiency of pyridazinone derivatives in water treatment technologies, contributing to environmental protection (Qutob et al., 2022).
Analytical Methods in Determining Compound Activity
Investigating the antioxidant capacity of compounds through assays like ABTS and DPPH tests provides a framework for exploring the potential antioxidant activities of pyridazinone derivatives, which could have implications in pharmacology and biochemistry research (Ilyasov et al., 2020).
Propriétés
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-27-17-8-3-2-7-15(17)16-9-10-19(22-21-16)28-12-18(24)20-13-5-4-6-14(11-13)23(25)26/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWGTYVXLASCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

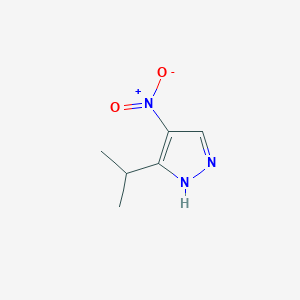

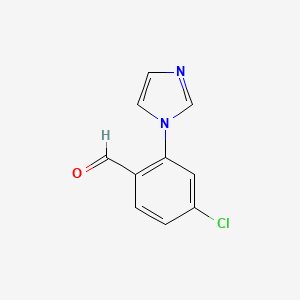
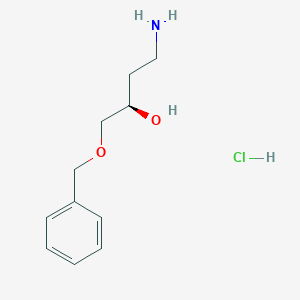
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
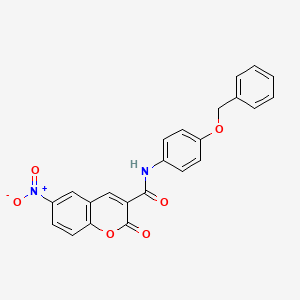
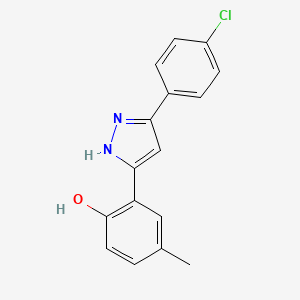
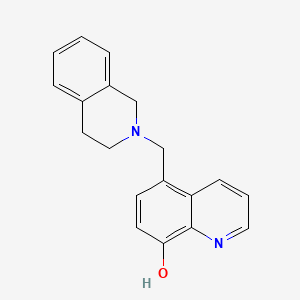
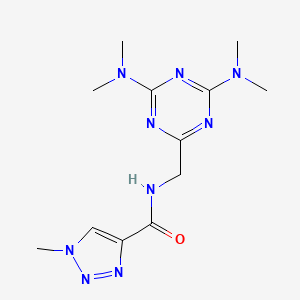
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
